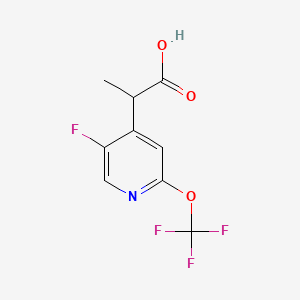
2-(5-Fluoro-2-(trifluoromethoxy)pyridin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-2-(trifluoromethoxy)pyridin-4-yl)propanoic acid is a chemical compound with the molecular formula C6HF9O6. It is a fluorinated pyridine derivative, which is known for its unique chemical properties due to the presence of both fluorine and trifluoromethoxy groups. These groups impart significant electron-withdrawing effects, making the compound highly reactive and useful in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-(trifluoromethoxy)pyridin-4-yl)propanoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-(trifluoromethoxy)pyridin-4-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine and trifluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various fluorinated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(5-Fluoro-2-(trifluoromethoxy)pyridin-4-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-(trifluoromethoxy)pyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing groups enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of these targets. This can result in various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: This compound shares similar structural features but lacks the propanoic acid group, which affects its reactivity and applications.
2-(Trifluoromethyl)pyridine-5-boronic acid: Another similar compound used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.
2-(2’-Fluoro[1,1’-biphenyl]-4-yl)propanoic acid: This compound has a biphenyl structure, which provides different chemical properties and applications.
Uniqueness
2-(5-Fluoro-2-(trifluoromethoxy)pyridin-4-yl)propanoic acid is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart significant electron-withdrawing effects. This makes it highly reactive and versatile in various chemical reactions, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H7F4NO3 |
|---|---|
Molecular Weight |
253.15 g/mol |
IUPAC Name |
2-[5-fluoro-2-(trifluoromethoxy)pyridin-4-yl]propanoic acid |
InChI |
InChI=1S/C9H7F4NO3/c1-4(8(15)16)5-2-7(14-3-6(5)10)17-9(11,12)13/h2-4H,1H3,(H,15,16) |
InChI Key |
DMXAYTSYZIVEEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC=C1F)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















